6-Methyl-2,2'-bipyridine
Overview
Description
6-Methyl-2,2’-bipyridine: is an organic compound that belongs to the bipyridine family. It consists of two pyridine rings connected by a single bond, with a methyl group attached to the sixth position of one of the pyridine rings. This compound is known for its ability to act as a ligand, forming complexes with various metal ions. It is widely used in coordination chemistry, catalysis, and material science due to its unique structural and electronic properties .
Mechanism of Action
Target of Action
Bipyridine compounds are known to bind metals as chelating ligands, forming a 5-membered chelate ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methyl-2,2’-bipyridine . For instance, its stability might be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at room temperature . Furthermore, its safety data suggests that dust formation should be avoided, indicating that the compound’s action might be influenced by its physical state .
Biochemical Analysis
Biochemical Properties
6-Methyl-2,2’-bipyridine plays a significant role in biochemical reactions, particularly as a ligand in metal coordination complexes. It interacts with various enzymes, proteins, and other biomolecules through coordination bonds. For instance, it forms stable complexes with metal ions such as palladium (II), platinum (II), copper (II), cobalt (II), and zinc (II) . These metal complexes can act as catalysts in biochemical reactions, influencing the activity of enzymes and other proteins. The nature of these interactions involves the nitrogen atoms in the pyridine rings coordinating with the metal ions, thereby stabilizing the complex and enhancing its reactivity.
Cellular Effects
6-Methyl-2,2’-bipyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its metal complexes can interact with cellular proteins and enzymes, altering their activity and function. This can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, 6-Methyl-2,2’-bipyridine can impact gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of 6-Methyl-2,2’-bipyridine involves its ability to form coordination complexes with metal ions. These complexes can bind to biomolecules such as enzymes and proteins, either inhibiting or activating their activity. For instance, the binding of 6-Methyl-2,2’-bipyridine to metal ions can result in enzyme inhibition by blocking the active site or altering the enzyme’s conformation. Conversely, it can also activate certain enzymes by stabilizing their active conformation. Additionally, 6-Methyl-2,2’-bipyridine can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-2,2’-bipyridine can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and room temperature conditions . Its stability can be affected by factors such as light, temperature, and the presence of reactive species. Over time, degradation of 6-Methyl-2,2’-bipyridine can lead to changes in its biochemical activity and effects on cellular function. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular processes, although the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 6-Methyl-2,2’-bipyridine vary with different dosages in animal models. At low doses, the compound can have beneficial effects by modulating enzyme activity and cellular processes. At high doses, it can exhibit toxic or adverse effects. For instance, high doses of 6-Methyl-2,2’-bipyridine can lead to oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses having minimal impact and high doses causing significant cellular and physiological changes .
Metabolic Pathways
6-Methyl-2,2’-bipyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, its metal complexes can act as cofactors for certain enzymes, enhancing their catalytic activity and altering the flow of metabolites through the pathway. Additionally, 6-Methyl-2,2’-bipyridine can affect the levels of specific metabolites by influencing gene expression and enzyme activity .
Transport and Distribution
Within cells and tissues, 6-Methyl-2,2’-bipyridine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. For instance, the compound can bind to transport proteins that mediate its uptake into cells and its distribution to various organelles. The transport and distribution of 6-Methyl-2,2’-bipyridine can influence its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 6-Methyl-2,2’-bipyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound can be localized to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Additionally, it can be targeted to the mitochondria, where it can affect cellular metabolism and energy production. The subcellular localization of 6-Methyl-2,2’-bipyridine plays a crucial role in its activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,2’-bipyridine can be achieved through several methods, including:
Negishi Coupling: This method involves the coupling of pyridyl zinc halides with halogen-substituted heterocycles.
Stille Coupling: This method uses organotin compounds as coupling partners and is performed under refluxing conditions in toluene.
Suzuki Coupling: This method involves the reaction of boronic acids with halogenated pyridines in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 6-Methyl-2,2’-bipyridine often employs the Negishi coupling method due to its high yield and cost-effectiveness. The process involves the preparation of pyridyl zinc halides, which are then coupled with halogen-substituted pyridines in the presence of a palladium catalyst .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Methyl-2,2’-bipyridine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form hydrogenated bipyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles are commonly used.
Major Products:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Hydrogenated bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 6-Methyl-2,2’-bipyridine is extensively used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are used in catalysis and material science .
Biology and Medicine: The compound is used in the development of metal-based drugs and diagnostic agents. Its ability to form complexes with metal ions makes it valuable in medicinal chemistry .
Industry: In the industrial sector, 6-Methyl-2,2’-bipyridine is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of advanced materials with unique electronic and optical properties .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the methyl group at the sixth position, making it less sterically hindered and slightly different in electronic properties.
4,4’-Bipyridine: Has the nitrogen atoms in the para position, leading to different coordination chemistry and applications.
6,6’-Dimethyl-2,2’-bipyridine: Contains two methyl groups, which can further influence its steric and electronic properties.
Uniqueness: 6-Methyl-2,2’-bipyridine is unique due to the presence of the methyl group at the sixth position, which can influence its steric and electronic properties. This makes it a valuable ligand in coordination chemistry, offering different reactivity and stability compared to its unsubstituted and differently substituted counterparts .
Properties
IUPAC Name |
2-methyl-6-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-4-7-11(13-9)10-6-2-3-8-12-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCYXFYLGPOKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348656 | |
Record name | 6-methyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56100-22-2 | |
Record name | 6-methyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-2,2'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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